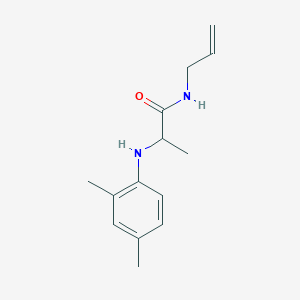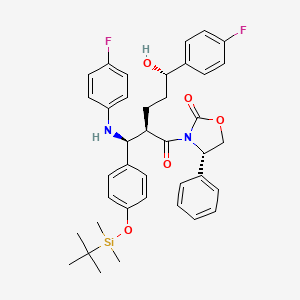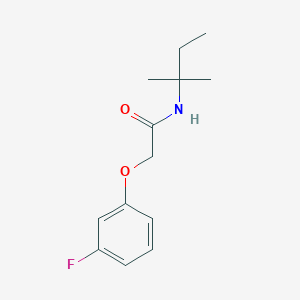
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide is an organic compound that belongs to the class of acetamides It features a fluorophenoxy group and a tert-pentyl group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide typically involves the reaction of 3-fluorophenol with an appropriate acylating agent to form the 3-fluorophenoxy intermediate. This intermediate is then reacted with tert-pentylamine under suitable conditions to yield the final product. Common reagents and conditions may include:
Reagents: 3-fluorophenol, acylating agent (e.g., acetic anhydride), tert-pentylamine.
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature control.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the amide group to amine.
Substitution: Halogen substitution reactions on the fluorophenoxy ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogen-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity and selectivity, while the tert-pentyl group can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenoxy)-N-(tert-pentyl)acetamide: Similar structure with the fluorine atom at the para position.
2-(3-Chlorophenoxy)-N-(tert-pentyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(3-Fluorophenoxy)-N-(tert-butyl)acetamide: Similar structure with a tert-butyl group instead of tert-pentyl.
Uniqueness
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide is unique due to the specific positioning of the fluorine atom and the tert-pentyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H18FNO2 |
|---|---|
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
2-(3-fluorophenoxy)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C13H18FNO2/c1-4-13(2,3)15-12(16)9-17-11-7-5-6-10(14)8-11/h5-8H,4,9H2,1-3H3,(H,15,16) |
Clé InChI |
DFYDCRIXCDYJPO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NC(=O)COC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
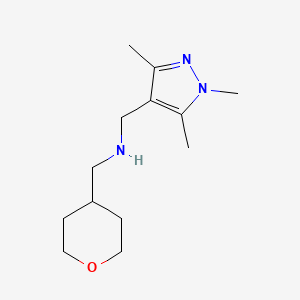
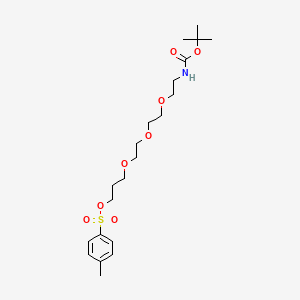
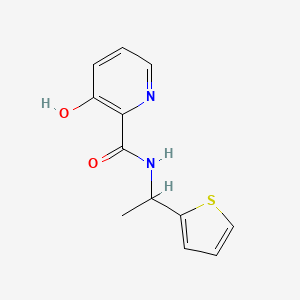
![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)
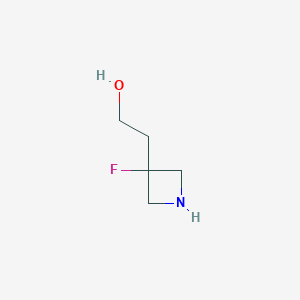
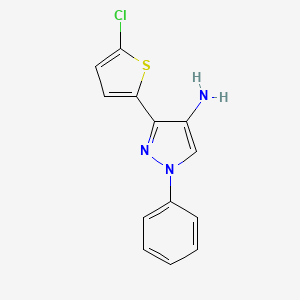
![3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)
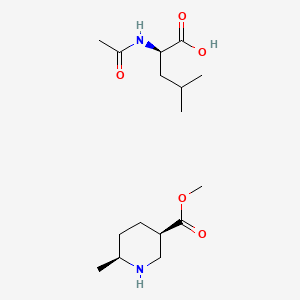
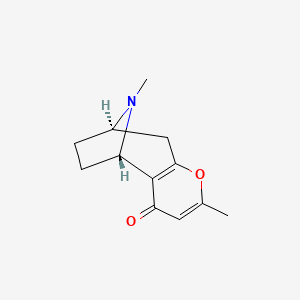
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)
